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Get Quote

Trial Phase Dose Regimen Placebo-Adjusted Lp(a) Reduction Key Findings

| Phase 1 [1] [2] | 30-800 mg daily for 14 days | Up to 65% | - Lp(a) reduction within 24 hours.

93% of participants achieved Lp(a) < 50 mg/dL.
No clinically significant safety concerns. | | Phase 2 (KRAKEN) [3] [4] [5] | 10 mg daily for 12 weeks |

47.6% (95% CI, 35.1-57.7) | - Efficacy was dose-dependent. | | Phase 2 (KRAKEN) [3] [4] [5] | 60
mg daily for 12 weeks | 81.7% (95% CI, 78.1-84.6) | - Robust lowering at higher doses. | | Phase 2
(KRAKEN) [3] [4] [5] | 240 mg daily for 12 weeks | 85.8% (95% CI, 83.1-88.0) | - Highest tested dose
showed maximal efficacy. |

Detailed Experimental Protocols

The efficacy data in the table above are derived from rigorously designed clinical trials. Here are their

detailed methodologies:

Phase 1 Trial (NCT04472676) [1] [2]

Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose
study.

Participants: 114 healthy adults (55 in single-dose, 59 in multiple-dose groups). For the
multiple-dose phase, participants had Lp(a) levels ≥30 mg/dL.
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Intervention: Single doses (1-800 mg) or multiple daily doses (30-800 mg) of muvalaplin for

14 days versus placebo.
Primary Outcomes: Safety, tolerability, pharmacokinetics, and pharmacodynamic effects on

Lp(a).

Phase 2 KRAKEN Trial (NCT05563246) [3] [4] [5]

Design: Randomized, double-blind, placebo-controlled trial.

Participants: 233 adults with elevated Lp(a) (≥175 nmol/L) and high cardiovascular risk (history
of ASCVD, diabetes, or familial hypercholesterolemia).

Intervention: Oral muvalaplin (10 mg, 60 mg, or 240 mg) or placebo once daily for 12 weeks.
Primary Endpoint: Placebo-adjusted percentage change in Lp(a) molar concentration from

baseline to 12 weeks.
Lp(a) Measurement: Efficacy was assessed using two different assays: an intact Lp(a) assay
(primary) and an apolipoprotein(a)-based assay.

Mechanism of Action and Experimental Workflow

Muvalaplin works through a unique mechanism distinct from other investigational Lp(a)-lowering therapies,

which are primarily injectable RNA-targeted agents [6] [7]. The following diagram illustrates its mechanism

and the clinical trial validation workflow.
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Mechanism of Action of Muvalaplin Clinical Trial Validation Workflow

Lp(a) Assembly in Liver:
Apo(a) binds to Apo B100 on LDL particle

Inhibits Non-covalent Interaction
Between Apo(a) and Apo B100

Muvalaplin (Oral Small Molecule)

Prevents Lp(a) Particle Formation

Phase 1 Trial
Healthy Participants & Elevated Lp(a)

Phase 2 KRAKEN Trial
High CV Risk, Elevated Lp(a)

Primary Endpoint:
% Change in Lp(a) at 12 Weeks

Result: Significant, Dose-Dependent
Reduction in Lp(a) vs. Placebo

Click to download full resolution via product page

The diagram illustrates muvalaplin's two key aspects:

Mechanism: It specifically blocks the site where apo(a) and apo B100 bind in the liver, preventing the
formation of the complete Lp(a) particle [1] [2].

Validation: Its efficacy was systematically proven through phase 1 and phase 2 (KRAKEN) clinical
trials, which established a dose-dependent Lp(a) reduction in high-risk patients [3] [4] [5].

Interpretation and Future Directions

The data clearly establish muvalaplin as an effective oral agent for lowering Lp(a). Key implications

include:

Significant Efficacy: Muvalaplin produces substantial, dose-dependent Lp(a) reductions up to

85.8%, addressing a major unmet need in cardiovascular risk management [3] [5].
Oral Administration: Its oral formulation offers a potential advantage in convenience and

accessibility compared to injectable RNA-based therapies currently in development [6] [8].
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Safety Profile: The therapy was well-tolerated in trials, with adverse event rates similar to placebo [4]

[5].
Unanswered Questions: While efficacy is clear, large-scale cardiovascular outcomes trials are
needed to confirm whether these substantial Lp(a) reductions translate into a reduced risk of heart
attacks and strokes [6] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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